molecular formula C17H27ClN2O4S B1682571 Sultopride hydrochloride CAS No. 23694-17-9

Sultopride hydrochloride

Cat. No.: B1682571
CAS No.: 23694-17-9
M. Wt: 390.9 g/mol
InChI Key: IGOWMQPOGQYFFM-UHFFFAOYSA-N
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Description

Sultopride hydrochloride is an atypical antipsychotic belonging to the benzamide chemical class. It is primarily used in Europe, Japan, and Hong Kong for the treatment of schizophrenia. The compound was launched by Sanofi-Aventis in 1976 and acts as a selective antagonist of the dopamine D2 and D3 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sultopride hydrochloride involves several steps, starting with the preparation of the benzamide core. The key steps include:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-ethyl-2-pyrrolidinylmethylamine to yield the benzamide.

    Sulfonylation: The benzamide is then sulfonylated using ethanesulfonyl chloride in the presence of a base such as triethylamine to introduce the ethanesulfonyl group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sultopride hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Sultopride hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Sultopride hydrochloride is often compared with other benzamide derivatives such as amisulpride and sulpiride. These compounds share a similar mechanism of action but differ in their receptor binding affinities and clinical profiles:

    Amisulpride: Has a higher affinity for D2 and D3 receptors and is used to treat both schizophrenia and depressive disorders.

    Sulpiride: Has a lower affinity for D2 and D3 receptors and is primarily used to treat schizophrenia and dysthymia.

Uniqueness of this compound: this compound is unique in its selective antagonism of D2 and D3 receptors, which contributes to its efficacy in treating schizophrenia with a lower risk of extrapyramidal side effects compared to typical antipsychotics .

Comparison with Similar Compounds

  • Amisulpride
  • Sulpiride

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOWMQPOGQYFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23694-17-9, 53583-79-2 (Parent)
Record name Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23694-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sultopride hydrochloride [JAN]
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DSSTOX Substance ID

DTXSID0049070
Record name Sultopride hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55619-22-2, 23694-17-9
Record name Sultopride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55619-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sultopride hydrochloride [JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sultopride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide hydrochloride
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Record name N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide monohydrochloride
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Record name SULTOPRIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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